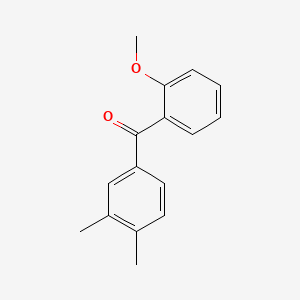

3,4-Dimethyl-2'-methoxybenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Dimethyl-2’-methoxybenzophenone, also known as Oxybenzone, is an organic compound. It is a light yellow oil and is used in sunscreens and other personal care products.

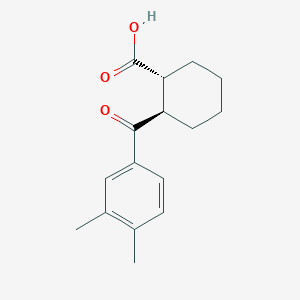

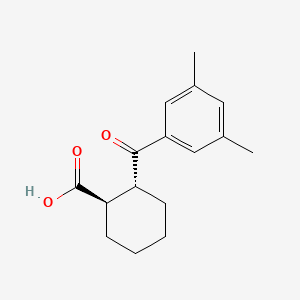

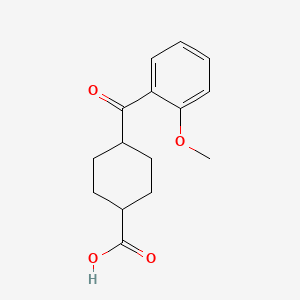

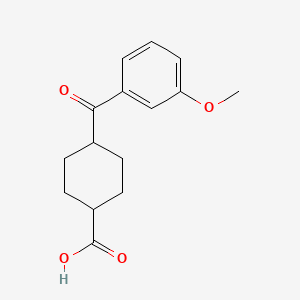

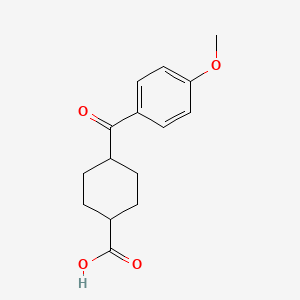

Molecular Structure Analysis

The molecular formula of 3,4-Dimethyl-2’-methoxybenzophenone is C16H16O2. It is a derivative of benzophenone . The structure of benzophenone derivatives involves a conjugated system where the hydroxyl group is hydrogen bonded to the ketone . This interaction contributes to their light-absorption properties .科学的研究の応用

Synthesis and Characterization

- Synthesis Approaches : The compound has been involved in various synthesis processes. For example, it is synthesized from 2,4-dihydroxybenzophenone and dimethyl sulfate under specific conditions, yielding high purity and yield. This indicates its role in facilitating organic synthesis processes (Li Bin-dong, 2005).

- Microwave-Assisted Synthesis : Microwave methods have been used to synthesize 3,4-Dimethyl-2'-methoxybenzophenone, showing that this approach can reduce reaction time and improve yield, highlighting the compound's adaptability to advanced synthesis techniques (Zhou Xiao-yuan, 2010).

Photochemical Properties and Applications

- Photodynamic Therapy : Certain derivatives of 3,4-Dimethyl-2'-methoxybenzophenone show potential in photodynamic therapy for cancer treatment, owing to their good fluorescence properties and high singlet oxygen quantum yield. This suggests its significance in medical applications, particularly in oncology (M. Pişkin et al., 2020).

- Photobehavior Studies : Studies on the hydrogen abstraction by the excited triplet states of derivatives of this compound have been conducted, providing insights into its photochemical behavior. This has implications for understanding its interactions in various chemical environments (D. Jornet et al., 2011).

Environmental and Biological Interactions

- Environmental Analysis : Techniques have been developed for the detection of this compound in environmental water samples, indicating its environmental relevance and the need for monitoring its presence in ecosystems (N. Negreira et al., 2009).

- Biosynthesis Inhibition in Plants : It has been found to inhibit carotenoid biosynthesis in higher plant leaves under strong light, suggesting a potential application in agriculture or herbicide development (Yasuo Fujli et al., 2010).

将来の方向性

One study examined the herbicidal action of 3,3’-dimethyl-4-methoxybenzophenone (NK-049) on the biosynthesis of photosynthetic pigments in higher plant leaves . The study suggested that NK-049 specifically inhibits the dehydrogenation process in carotene biosynthesis, which leads to the photodecomposition of chlorophylls under strong light to result in chlorosis . This could be a potential future direction for the use of this compound.

特性

IUPAC Name |

(3,4-dimethylphenyl)-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-8-9-13(10-12(11)2)16(17)14-6-4-5-7-15(14)18-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBXKLWVDKIJOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641462 |

Source

|

| Record name | (3,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-2'-methoxybenzophenone | |

CAS RN |

750633-53-5 |

Source

|

| Record name | (3,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。